molecular formula C20H24N2O4S B11226628 N-(3,5-dimethylphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(3,5-dimethylphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11226628
M. Wt: 388.5 g/mol
InChI Key: DSGLJWBHXANSDE-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazepine core, which is a seven-membered ring containing both oxygen and nitrogen atoms. The presence of multiple functional groups, including a methanesulfonyl group and a carboxamide group, contributes to its diverse reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions One common approach starts with the preparation of the benzoxazepine core through cyclization reactions involving appropriate precursorsThe final step often involves the formation of the carboxamide group through amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups to the benzoxazepine core .

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methanesulfonyl group and the carboxamide group play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-DIMETHYLPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C20H24N2O4S/c1-13-5-6-18-17(12-13)22(27(4,24)25)8-7-19(26-18)20(23)21-16-10-14(2)9-15(3)11-16/h5-6,9-12,19H,7-8H2,1-4H3,(H,21,23)

InChI Key

DSGLJWBHXANSDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

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